molecular formula C8H7BrFNO3 B12843959 2-Fluoro-4-methoxy-5-nitrobenzyl bromide

2-Fluoro-4-methoxy-5-nitrobenzyl bromide

Cat. No.: B12843959
M. Wt: 264.05 g/mol
InChI Key: HFAPMAGKJOBUMB-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzyl (B1604629) Bromides in Contemporary Organic Synthesis

Substituted benzyl bromides are highly valued as alkylating agents in modern organic synthesis. The bromine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of complex organic molecules.

Benzyl halides, including bromides, can undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. quora.comstackexchange.comquora.com The benzylic carbocation formed as an intermediate in the S(_N)1 pathway is stabilized by resonance with the adjacent aromatic ring, making this pathway viable. stackexchange.com The specific reaction pathway is influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the benzene (B151609) ring. stackexchange.comquora.com

The utility of benzyl bromides extends to their use as precursors for a variety of other functional groups. For instance, they can be converted to alcohols, ethers, amines, and nitriles, further expanding their synthetic utility.

Significance of Halogenated and Nitrated Aromatic Moieties in Advanced Chemical Design

The presence of both halogen (in this case, fluorine) and nitro groups on the aromatic ring of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide imparts unique electronic properties that are highly sought after in advanced chemical design, particularly in the field of medicinal chemistry.

The incorporation of fluorine into drug candidates has become a widespread strategy in pharmaceutical development. mdpi.comnih.gov The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Fluorine substitution can also improve the lipophilicity of a molecule, which can in turn affect its absorption, distribution, and transport properties. mdpi.com

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and any attached functional groups. In the context of drug design, nitroaromatic compounds are often used as intermediates in the synthesis of more complex molecules. chemicalbook.com For example, the nitro group can be readily reduced to an amino group, which can then be further functionalized.

The combination of fluoro and nitro substituents on a benzene ring creates a highly functionalized scaffold that can be strategically manipulated in multi-step syntheses. This is exemplified by the use of the related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), as a key intermediate in the synthesis of the cancer drug Mereletinib. chemicalbook.com Similarly, 4-Fluoro-2-Methoxy-5-Nitrophenol is a crucial intermediate for producing GnRH antagonists like Linzagolix. chemicalbook.com

Research Landscape of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide: Current Standing and Future Directions

Currently, 2-Fluoro-4-methoxy-5-nitrobenzyl bromide is primarily available as a research chemical, and its direct applications are not extensively documented in publicly available literature. However, based on the known reactivity of substituted benzyl bromides and the significance of its constituent functional groups, its primary role is likely as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The synthesis of this compound would likely proceed via the free-radical bromination of the corresponding toluene (B28343) derivative, 2-fluoro-4-methoxy-5-nitrotoluene. This is a common and well-established method for the preparation of benzyl bromides. A general process for preparing nitrobenzyl bromides involves the irradiation of a reaction mixture containing the substituted nitrotoluene, bromine, and bromic acid with visible light. libretexts.org

Given the precedent set by structurally similar compounds, it is anticipated that future research involving 2-Fluoro-4-methoxy-5-nitrobenzyl bromide will focus on its use as an intermediate in the development of novel therapeutic agents. The unique combination of a reactive benzylic bromide, a fluorine atom, a methoxy (B1213986) group, and a nitro group provides a versatile platform for the synthesis of a diverse range of complex organic molecules with potential biological activity. The trend towards more complex and highly functionalized drug candidates suggests that building blocks like 2-Fluoro-4-methoxy-5-nitrobenzyl bromide will continue to be of significant interest to the scientific community. nih.gov

Properties

Molecular Formula

C8H7BrFNO3

Molecular Weight

264.05 g/mol

IUPAC Name

1-(bromomethyl)-2-fluoro-4-methoxy-5-nitrobenzene

InChI

InChI=1S/C8H7BrFNO3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,4H2,1H3

InChI Key

HFAPMAGKJOBUMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CBr)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 4 Methoxy 5 Nitrobenzyl Bromide

Targeted Synthesis via Functional Group Interconversions on Aromatic Precursors

The most logical and documented synthetic route to 2-Fluoro-4-methoxy-5-nitrobenzyl bromide is a linear sequence starting from a pre-functionalized aromatic compound. This pathway meticulously builds the molecule by first establishing the core 2-fluoro-4-methoxytoluene structure, followed by a directed nitration and concluding with a selective bromination of the methyl group.

A plausible synthetic pathway commences with 2-fluoro-4-nitrotoluene. The synthesis proceeds through the reduction of the nitro group to an amine, conversion to a methoxy (B1213986) group via a diazonium salt intermediate, followed by a regioselective nitration to yield 2-fluoro-4-methoxy-5-nitrotoluene. The final step is the benzylic bromination of this key intermediate.

Strategies for Regioselective Introduction of Nitro and Methoxy Groups

The precise placement of the methoxy and nitro substituents on the fluorotoluene scaffold is critical and relies on the directing effects of the groups already present on the aromatic ring. The synthesis of the key intermediate, 2-fluoro-4-methoxy-5-nitrotoluene, hinges on these principles.

While not the most direct route to the toluene (B28343) target, Nucleophilic Aromatic Substitution (SNAr) is a fundamental strategy for introducing alkoxy groups into activated aromatic rings, particularly those bearing nitro groups. In a related synthesis, that of 4-fluoro-2-methoxy-5-nitroaniline (B580436), the process starts with 2,4-difluoro-1-nitrobenzene. google.com The fluorine atom at the C2 position, which is ortho to the activating nitro group, is susceptible to nucleophilic attack.

The reaction with a methoxide (B1231860) source, such as potassium tert-butoxide in methanol (B129727) and toluene, allows for the regioselective displacement of the C2 fluorine, yielding 4-fluoro-2-methoxy-1-nitrobenzene with high efficiency. google.com The nitro group activates the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate, with the fluorine atom serving as a good leaving group. This high regioselectivity is a cornerstone of SNAr reactions on such systems. researchgate.net Nonpolar solvents have been shown to play a key role in achieving high ortho-selectivity in SNAr reactions of 2,4-difluoronitrobenzene. nih.gov

Table 1: Example of Regioselective Methoxylation via SNAr

Starting Material Reagents Solvent Temperature Product Yield Reference

The introduction of the nitro group at the C5 position is typically achieved through electrophilic aromatic substitution on a 3-fluoro-4-methoxytoluene precursor. The outcome of this reaction is governed by the directing effects of the existing fluorine and methoxy substituents. Both fluorine and methoxy groups are ortho, para-directors. However, the methoxy group is a much stronger activating group than fluorine.

Therefore, the methoxy group at C4 will predominantly direct the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho positions (C3 and C5). Since the C3 position is already occupied by fluorine, the nitration occurs regioselectively at the C5 position. cdnsciencepub.com Standard nitrating conditions, such as fuming nitric acid in sulfuric acid at low temperatures, are employed for this transformation. This step is analogous to the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, where nitration also occurs at the position ortho to the methoxy group and meta to the fluorine. google.com The use of solid acid catalysts like zeolites in combination with nitric acid has also been explored for the regioselective nitration of fluorotoluenes, offering a cleaner, more environmentally friendly alternative to traditional mixed-acid systems. researchgate.net

Table 2: Representative Conditions for Electrophilic Nitration

Starting Material Reagents Conditions Product Yield Reference
N-(4-fluoro-2-methoxyphenyl)acetamide Fuming Nitric Acid, Sulfuric Acid 0-5°C N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide 78.30% google.com

Bromination at the Benzylic Position: Selective Halogenation Methods

The final step in the synthesis is the conversion of the methyl group of 2-fluoro-4-methoxy-5-nitrotoluene into a bromomethyl group. This is achieved through a free-radical halogenation, most commonly the Wohl-Ziegler reaction. chem-station.comorganic-chemistry.orgthermofisher.comwikipedia.org This method utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), and is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396) under thermal or photochemical initiation. chem-station.comresearchgate.net

The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position, which is the most reactive site due to the resonance stabilization of the resulting benzylic radical. youtube.com It is crucial to maintain a low concentration of molecular bromine (Br₂) to prevent competitive electrophilic addition to the aromatic ring. organic-chemistry.org NBS serves this purpose by generating Br₂ in situ at a low, steady concentration. wikipedia.org Studies on the benzylic bromination of substituted nitrotoluenes have demonstrated the effectiveness of this method, even with electron-withdrawing groups present on the ring. scientificupdate.com

Table 3: Conditions for Wohl-Ziegler Benzylic Bromination

Substrate Reagents Initiator Solvent Conditions Product Yield Reference
1-Methyl-2-fluoro-4-nitrobenzene NBS BPO CCl₄ 68°C, 5h 2-Fluoro-4-nitrobenzyl bromide 60%

Exploration of Convergent and Divergent Synthetic Pathways

While the linear synthesis described is a practical approach, other strategies can be envisioned. A divergent pathway could start from a common intermediate that is then modified to create a library of related compounds. For instance, the intermediate 2-fluoro-4-methoxy-5-nitrotoluene could be used to synthesize not only the target benzyl (B1604629) bromide but also other derivatives by modifying the methyl group (e.g., oxidation to an aldehyde or carboxylic acid).

A convergent synthesis would involve preparing different fragments of the molecule separately and then combining them in a final step. For this specific target, a convergent approach is less obvious but could theoretically involve the coupling of a pre-brominated methyl fragment to a suitably functionalized aromatic ring, though this is synthetically more complex than the linear approach.

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry offers improvements to classical methods. For the nitration step, the use of solid acid catalysts such as zeolites presents a greener alternative to corrosive mixed acids, potentially improving regioselectivity and simplifying work-up procedures. researchgate.net

For the benzylic bromination step, the development of continuous flow chemistry offers significant advantages in terms of safety and control. Photochemical flow reactors can be used for the bromination with NBS, minimizing the formation of by-products and allowing for safer handling of radical reactions. scientificupdate.com Furthermore, alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a Lewis acid such as ZrCl₄ have been developed to prevent side reactions like aromatic bromination. scientificupdate.com

Photoinduced and Electrochemical Methodologies for Benzylic Functionalization

The selective bromination of the benzylic position of 2-fluoro-4-methoxy-5-nitrotoluene, the logical precursor to 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, can be effectively achieved through radical-mediated processes. Photoinduced and electrochemical methods offer precise control and are often more environmentally benign than traditional thermal initiation.

Photoinduced Benzylic Bromination:

Photoinduced benzylic bromination is a well-established method that typically involves the use of a bromine source, such as N-bromosuccinimide (NBS), and a light source to initiate the radical chain reaction. chadsprep.com The process is initiated by the homolytic cleavage of the N-Br bond in NBS or a small amount of bromine (Br₂) generated in situ, producing a bromine radical. chadsprep.comyoutube.com This radical then abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzyl radical. The subsequent reaction of this benzyl radical with a bromine source regenerates the bromine radical and yields the desired benzyl bromide.

For the synthesis of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, the precursor, 2-fluoro-4-methoxy-5-nitrotoluene, would be subjected to these conditions. The presence of an electron-withdrawing nitro group can deactivate the aromatic ring towards electrophilic attack and slow down the rate of benzylic C-H bond cleavage. google.comacs.org However, studies on the bromination of deactivated toluenes, such as 4-nitrotoluene, have shown that the reaction can proceed efficiently with appropriate tuning of reaction conditions, such as temperature and reaction time. acs.org The use of visible light from household compact fluorescent lamps (CFLs) has been demonstrated as an effective and scalable method for light-induced benzylic brominations in continuous flow reactors. organic-chemistry.orgacs.org

A key consideration in the photoinduced bromination of methoxy-substituted toluenes is the potential for competing electrophilic aromatic substitution. However, the deactivating effect of the nitro group in the target precursor is expected to favor benzylic bromination over ring bromination. acs.org

Electrochemical Methodologies:

Electrochemical methods provide an alternative route for benzylic functionalization, often with high selectivity and under mild conditions. In a paired electrochemical approach, the benzylic bromination of alkylarenes can be performed at the anode, while a reductive coupling reaction occurs at the cathode. acs.org This method offers high faradaic efficiency and can be applied to a broad range of substrates. acs.org

Another electrochemical strategy involves the electrophilic bromination/spirocyclization of N-benzyl-acrylamides, where bromine is generated in situ from both cathodic reduction and anodic oxidation. rsc.org While not a direct method for the synthesis of the target compound, this illustrates the potential of electrochemical techniques to generate reactive bromine species for subsequent functionalization. The direct electrochemical bromination of toluene to benzyl bromide has also been reported with high yield and conversion, highlighting a potentially greener alternative to using chemical brominating agents. researchgate.net

Table 1: Comparison of Potential Benzylic Bromination Methods for 2-Fluoro-4-methoxy-5-nitrotoluene
MethodBrominating AgentInitiator/CatalystKey FeaturesPotential Challenges for the Target Compound
Photoinduced BrominationN-Bromosuccinimide (NBS)Visible Light (e.g., CFL)High selectivity for benzylic position, scalable in flow reactors. organic-chemistry.orgacs.orgDeactivating effect of the nitro group may require longer reaction times or higher temperatures. acs.org
Electrochemical BrominationIn situ generated Br₂Electric CurrentHigh faradaic efficiency, mild reaction conditions. acs.orgOptimization of electrolyte and electrode materials may be required for the specific substrate.
Lewis Acid Catalyzed Bromination1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Zirconium(IV) chlorideProceeds via a radical pathway under mild conditions. nih.govPotential for side reactions if reaction conditions are not carefully controlled.

Multicomponent Reactions (MCRs) in the Synthesis of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide and its Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. Benzyl bromides are valuable electrophilic components in various MCRs, enabling the introduction of a substituted benzyl moiety into the final product. While MCRs are not typically used for the direct synthesis of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, this compound can serve as a key building block in MCRs to generate a diverse range of its derivatives.

For instance, a one-pot MCR involving 2-alkynylbenzaldehydes, amines, zinc, and a benzyl bromide can lead to the formation of functionalized 1,2-dihydroisoquinolines. acs.orgnih.gov In this context, 2-Fluoro-4-methoxy-5-nitrobenzyl bromide could be employed to introduce its specific substitution pattern into the isoquinoline (B145761) scaffold.

Another example is the multicomponent Mannich reaction, where organozinc reagents, generated from alkyl bromides, react with aldehydes and amines to produce α-branched amines. beilstein-journals.org Although this specific reaction involves the in-situ formation of the organometallic reagent, it underscores the utility of bromide precursors in MCRs.

N-heterocyclic carbene (NHC) organocatalysis has also been utilized in MCRs involving benzyl bromides. researchgate.net These reactions often exhibit high levels of control over selectivity and stereochemistry, allowing for the assembly of intricate molecular architectures. The electrophilic nature of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide would make it a suitable candidate for such transformations.

Furthermore, five-component reactions (5CRs) have been developed for the synthesis of complex heterocyclic systems, such as 1,2,3-triazole-tethered spirochromenocarbazoles, where a benzyl halide is one of the key reactants. nih.gov The incorporation of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide into such a reaction would yield highly functionalized and structurally complex derivatives.

Table 2: Potential Multicomponent Reactions Utilizing 2-Fluoro-4-methoxy-5-nitrobenzyl bromide as a Building Block
MCR TypeKey ReactantsResulting ScaffoldPotential Role of the Target Compound
Dihydroisoquinoline Synthesis2-Alkynylbenzaldehyde, Amine, Zinc1,2-Dihydroisoquinoline acs.orgnih.govElectrophile to functionalize the nitrogen atom.
NHC-Catalyzed ReactionsEnals, NHC catalystVarious (e.g., esters, lactones) researchgate.netElectrophilic partner for the homoenolate intermediate.
Five-Component ReactionsIsatins, Azides, Alkynes, etc.Spirocyclic heterocycles nih.govIntroduction of the substituted benzyl group.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide can be made more sustainable by adopting greener methodologies for benzylic bromination.

A significant advancement in this area is the replacement of hazardous solvents, such as carbon tetrachloride (CCl₄), which is traditionally used in Wohl-Ziegler brominations. researchgate.net Research has shown that more environmentally benign solvents like acetonitrile (B52724), organic-chemistry.orgacs.org methyl acetate, researchgate.net or even water researchgate.net can be effectively used for benzylic brominations with NBS. The use of solvent-free conditions has also been explored. researchgate.net

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. organic-chemistry.orgacs.orgrsc.org The light-induced benzylic bromination of substituted toluenes has been successfully demonstrated in continuous flow reactors, leading to high yields and selectivities with reduced reaction times. organic-chemistry.orgacs.org This approach would be highly suitable for the synthesis of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide on a larger scale.

Furthermore, methods that generate the brominating agent in situ can enhance the sustainability of the process. A continuous photochemical benzylic bromination using in situ generated Br₂ from a NaBrO₃/HBr system has been reported. rsc.orgrsc.org This method allows for efficient mass utilization through HBr recycling and can be performed without an organic solvent, significantly reducing the process mass intensity (PMI). rsc.orgrsc.org

Electrochemical methods, as discussed earlier, also align with the principles of green chemistry by using electricity as a clean reagent to drive the reaction, thereby avoiding the need for stoichiometric chemical oxidants or reductants. acs.orgrsc.org

Table 3: Green Chemistry Approaches Applicable to the Synthesis of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide
Green Chemistry PrincipleApproachSpecific ExampleReference
Safer SolventsReplacement of CCl₄Use of acetonitrile or water. organic-chemistry.orgacs.orgresearchgate.net
Energy EfficiencyPhotochemical InitiationUse of low-energy visible light (CFLs). organic-chemistry.orgacs.org
Process IntensificationContinuous Flow SynthesisScalable synthesis in flow reactors. organic-chemistry.orgacs.orgrsc.org
Use of Renewable FeedstocksN/ANot directly applicable to this synthesis.
Atom EconomyIn situ Reagent GenerationIn situ generation of Br₂ from NaBrO₃/HBr. rsc.orgrsc.org
CatalysisElectrochemical MethodsPaired electrochemical synthesis. acs.org

Reaction Mechanisms and Reactivity Profiles of 2 Fluoro 4 Methoxy 5 Nitrobenzyl Bromide

Investigation of Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution at the benzylic position of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide can proceed through different mechanisms, primarily the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The preferred pathway is dictated by factors such as the stability of the resulting benzylic carbocation, the strength of the nucleophile, the nature of the solvent, and the electronic and steric influence of the ring substituents.

Kinetic and Mechanistic Studies (SN1, SN2 Pathways)

While specific kinetic studies for 2-Fluoro-4-methoxy-5-nitrobenzyl bromide are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from studies of analogous substituted benzyl (B1604629) bromides. Benzylic halides are capable of reacting via both SN1 and SN2 mechanisms. Primary benzylic halides tend to favor the SN2 pathway, whereas secondary and tertiary ones react via the SN1 mechanism due to the formation of a resonance-stabilized carbocation. Benzyl bromide itself can undergo SN1 reactions at a rate comparable to tertiary alkyl halides due to the resonance stabilization of the benzyl carbocation. pearson.comquora.com

The SN1 mechanism involves a two-step process where the rate-determining step is the unimolecular dissociation of the leaving group (Br⁻) to form a benzylic carbocation. The stability of this carbocation is paramount. The SN2 mechanism, in contrast, is a one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the leaving group departs. This pathway is sensitive to steric hindrance around the reaction center.

For 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, a primary halide, an SN2 reaction would be expected. However, the electronic effects of the substituents can significantly influence the stability of a potential carbocation, thus making an SN1 pathway plausible under certain conditions, such as in polar, non-nucleophilic solvents. libretexts.org Solvolysis reactions, where the solvent acts as the nucleophile, are often used to probe the tendency of a substrate to undergo SN1 reactions. youtube.com A kinetic study on the solvolysis of o-nitrobenzyl bromide, a related compound, has shown complex behavior that suggests the potential for both solvent and intramolecular assistance. nih.govnih.gov

Influence of Fluorine, Methoxy (B1213986), and Nitro Substituents on Reactivity and Selectivity

The reactivity of the benzylic carbon in 2-Fluoro-4-methoxy-5-nitrobenzyl bromide is modulated by the combined electronic effects of the three substituents on the aromatic ring. These effects can either stabilize or destabilize the transition states of SN1 and SN2 reactions.

Nitro Group (NO₂): The nitro group at the 5-position is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This deactivates the benzene (B151609) ring towards electrophilic substitution but has a more complex effect on benzylic substitution. msu.edulumenlearning.com By withdrawing electron density, it destabilizes the formation of a positive charge at the benzylic position, which would significantly slow down an SN1 reaction. For an SN2 reaction, the electron-withdrawing nature could slightly facilitate the attack of a nucleophile.

Fluorine Atom (F): The fluorine atom at the 2-position is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). msu.edu It also has a weak electron-donating resonance effect (+M) due to its lone pairs, but the inductive effect dominates. This strong -I effect would destabilize a carbocation intermediate, disfavoring the SN1 pathway.

Role of Intramolecular Interactions and Assistance

A significant feature of ortho-substituted benzyl halides is the potential for intramolecular assistance from the ortho substituent. In the case of o-nitrobenzyl bromide, studies have suggested that the ortho-nitro group can act as an internal nucleophile, assisting in the departure of the leaving group. nih.govnih.govnih.gov This intramolecular nucleophilic assistance can lead to enhanced reaction rates compared to what would be expected based on electronic effects alone. nih.gov For 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, the nitro group is in the meta position relative to the benzyl bromide moiety and therefore cannot provide direct ortho-assistance. However, the fluorine at the ortho position is generally not considered a participating group in this manner.

Radical-Mediated Transformations Involving 2-Fluoro-4-methoxy-5-nitrobenzyl bromide

Apart from nucleophilic substitution, the benzylic C-Br bond can also undergo homolytic cleavage to form a benzylic radical. This can be initiated by light or by radical initiators.

Photoinitiated Radical Processes

Ortho-nitrobenzyl compounds are well-known for their photochemical reactivity. nih.govacs.org Upon UV irradiation, o-nitrobenzyl compounds can undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. acs.orgrsc.org This intermediate can then undergo further reactions. While 2-Fluoro-4-methoxy-5-nitrobenzyl bromide is not an ortho-nitrobenzyl compound in the strictest sense, the principles of photoinduced reactions of nitroaromatics are relevant. The absorption of light can promote the molecule to an excited state, potentially leading to the formation of radical species. acs.org The quantum yields of such photoreactions are highly dependent on the leaving group and the stability of the radical formed. rsc.org The presence of the nitro group makes the molecule susceptible to photochemical transformations that could lead to radical intermediates.

Atom Transfer Radical Addition (ATRA) Applications

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds. In a typical ATRA reaction, a radical is generated from a precursor, adds to an unsaturated compound (like an alkene or alkyne), and the resulting radical then abstracts an atom (often a halogen) from the starting material to propagate the radical chain. Benzyl bromides can serve as precursors in ATRA reactions. nih.govacs.org A process involving a photoinduced ATRA has been developed for the synthesis of fluorinated benzyl bromides from styrenes. nih.govacs.orgnih.gov

In the context of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, this compound could potentially be used as the halogen atom transfer agent in an ATRA process. The stability of the resulting 2-fluoro-4-methoxy-5-nitrobenzyl radical would be a key factor in the efficiency of such a reaction. The stability of benzylic radicals is influenced by substituents on the ring. acs.org Electron-donating groups tend to stabilize benzylic radicals, while electron-withdrawing groups have a destabilizing effect. The complex substitution pattern on the aromatic ring would lead to a nuanced effect on the stability of the corresponding benzylic radical.

Table 2: Mentioned Chemical Compounds

Compound Name
2-Fluoro-4-methoxy-5-nitrobenzyl bromide
o-nitrobenzyl bromide

Reactivity of the Aromatic Ring System

The aromatic ring of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide is substituted with a fluorine atom, a methoxy group, a nitro group, and a bromomethyl group. The electronic properties of these substituents dictate the regioselectivity and rate of reactions on the aromatic nucleus. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. Conversely, the nitro group is a strong deactivating group, directing incoming groups to the meta position. The fluorine atom exhibits a dual role; it is inductively deactivating but can direct ortho and para due to its ability to donate a lone pair of electrons through resonance. The cumulative effect of these groups makes the aromatic ring electron-deficient and influences the outcome of substitution reactions.

Electrophilic and Nucleophilic Aromatic Reactions on Derivatives

Electrophilic Aromatic Substitution:

In derivatives of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide where the benzylic position is modified, further electrophilic substitution on the aromatic ring is challenging due to the presence of the strongly deactivating nitro group. However, the activating methoxy group can still direct electrophiles to the position ortho to it (C3), which is the only available unsubstituted position. The fluorine atom, also an ortho, para-director, would reinforce this directing effect. Therefore, any potential electrophilic substitution would be expected to occur at the C3 position, though likely requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr):

The presence of the electron-withdrawing nitro group and the fluorine atom makes the aromatic ring of derivatives of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The nitro group strongly activates the ring towards such attacks, particularly at the ortho and para positions.

In this specific substitution pattern, the fluorine atom is positioned ortho to the nitro group, making it a potential leaving group in an SNAr reaction. The attack of a nucleophile would preferentially occur at the C2 position, leading to the displacement of the fluoride (B91410) ion. The stability of the intermediate Meisenheimer complex is enhanced by the electron-withdrawing nature of the nitro group. nih.gov The methoxy group at C4, being an electron-donating group, would slightly disfavor the reaction but the strong activation by the nitro group is generally dominant.

Studies on similar polyfluoroarenes have shown that nucleophilic aromatic substitution is a viable method for introducing a variety of functional groups. nih.gov For instance, the reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) proceeds with high regioselectivity, displacing the fluorine atom at the para position to the trifluoromethyl group. nih.gov In the case of derivatives of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, a similar regioselectivity would be anticipated, favoring substitution of the fluorine atom due to the strong activation by the adjacent nitro group.

C-H Activation and Functionalization Strategies

Direct C-H functionalization of the aromatic ring of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide derivatives represents a modern approach to introduce further complexity. However, the electron-deficient nature of the ring presents a significant challenge for many C-H activation catalysts that typically react more readily with electron-rich arenes.

Strategies for C-H functionalization often rely on directing groups to control regioselectivity. nih.gov In the context of derivatives of the title compound, the existing substituents could potentially direct C-H activation. For instance, some palladium-catalyzed C-H functionalization reactions are directed by ortho-substituents. While the steric hindrance around the single unsubstituted position (C3) might be a factor, methodologies employing nitrile-based directing groups have shown success in achieving meta-selective C-H functionalization, even on substituted arenes. nih.gov

Given the ubiquity of C-H bonds, achieving selectivity is paramount. The primary approaches to control selectivity in C-H functionalization involve sterics, the inherent reactivity of the substrate, and the use of directing groups. nih.gov For a highly substituted and electronically complex molecule like a derivative of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, the development of a suitable C-H functionalization strategy would likely require careful selection of the catalyst and directing group to overcome the inherent deactivation of the ring and achieve regioselective transformation.

Reductive Transformations of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are versatile intermediates. A variety of methods are available for this reduction, with the choice of reagent depending on the presence of other functional groups in the molecule. For 2-Fluoro-4-methoxy-5-nitrobenzyl bromide and its derivatives, the key challenge is to selectively reduce the nitro group without affecting the benzyl bromide and fluoro functionalities.

Common methods for the reduction of nitroarenes include catalytic hydrogenation and metal-mediated reductions. wikipedia.org

Catalytic Hydrogenation:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a widely used method for nitro group reduction. wikipedia.orgcommonorganicchemistry.com However, these conditions can also lead to the reduction of other functional groups. For instance, Pd/C is known to be effective for the hydrogenolysis of benzyl halides. Therefore, the use of catalytic hydrogenation for the reduction of the nitro group in 2-Fluoro-4-methoxy-5-nitrobenzyl bromide would likely result in the concurrent removal of the bromine atom. To avoid dehalogenation, especially of more labile halogens like bromine and iodine, alternative catalysts or conditions are often employed. commonorganicchemistry.com Sulfided platinum catalysts have been shown to be highly chemoselective for the reduction of nitro groups in the presence of activated heteroaryl halides. sci-hub.st

Metal-Mediated Reductions:

Reductions using metals such as iron, zinc, or tin in acidic media are classic methods for converting nitroarenes to anilines. wikipedia.orgcommonorganicchemistry.com These methods are often more chemoselective than catalytic hydrogenation.

Iron (Fe): Reduction with iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or ammonium (B1175870) chloride is a mild and selective method for reducing nitro groups while leaving other reducible functionalities, such as halogens, intact. commonorganicchemistry.com This method's selectivity makes it a strong candidate for the reduction of the nitro group in the target compound.

Tin(II) Chloride (SnCl₂): Tin(II) chloride is another mild reducing agent that is well-suited for the selective reduction of nitro groups in the presence of other sensitive functional groups. commonorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH₄) with Additives: While sodium borohydride alone is generally not effective for the reduction of nitroarenes, its reactivity can be enhanced by the addition of transition metal salts like iron(II) chloride (FeCl₂). d-nb.info This combination has been shown to selectively reduce nitro groups in the presence of ester functionalities. d-nb.info

The following table summarizes various research findings on the selective reduction of nitroarenes containing other functional groups, which could be applicable to 2-Fluoro-4-methoxy-5-nitrobenzyl bromide.

Reagent/CatalystSolvent/ConditionsTolerated Functional GroupsReference
Fe/NH₄ClH₂O/EtOH or H₂O/MeOHHalogens (Br), CN, Esters sci-hub.st
Pd/C, Hydrazine HydrateMethanol (B129727), rtHalogens (Br, Cl, I) nih.gov
Pt/SiO₂IPA, DMSO, n-BuNH₂, H₂ (1 bar), rtSelective for N-aryl hydroxylamines
NaBH₄/FeCl₂Not specifiedEsters d-nb.info
Trichlorosilane/BaseAcetonitrile (B52724), 0-15 °CHigh chemoselectivity for various groups google.com

Advanced Applications in Organic Synthesis and Chemical Biology

Utility as a Versatile Synthetic Building Block

The unique substitution pattern of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, featuring an activated benzyl (B1604629) bromide for nucleophilic substitution, an electron-rich methoxy (B1213986) group, a fluorine atom, and a nitro group, makes it a highly valuable scaffold in synthetic chemistry. sigmaaldrich.comsigmaaldrich.com These functional groups allow for a variety of chemical transformations, rendering it a versatile starting material for complex molecular architectures.

Construction of Diverse Organic Compounds and Complex Architectures

The reactive benzylic bromide site on 2-Fluoro-4-methoxy-5-nitrobenzyl bromide allows for its straightforward incorporation into larger molecules through alkylation of various nucleophiles such as carbanions, amines, thiols, and alcohols. While direct examples for this specific compound are not extensively documented in publicly available literature, the synthetic utility can be inferred from closely related analogs.

For instance, the structurally similar compound, 4-Fluoro-2-methoxy-5-nitroaniline (B580436), serves as a crucial intermediate in the synthesis of kinase inhibitors like Osimertinib and Mereletinib, which are used in cancer therapy. google.comchemicalbook.com This highlights the importance of the 4-fluoro-2-methoxy-5-nitroaniline core in medicinal chemistry. The benzyl bromide derivative can be envisioned as a reagent to introduce this valuable pharmacophore into a target molecule.

Similarly, other multi-functionalized nitroaromatics are established as key building blocks. 4-Chloro-2-fluoro-5-nitrobenzoic acid, for example, is a precursor for the solid-phase synthesis of diverse heterocyclic scaffolds, including benzimidazoles and quinoxalinones. nih.gov This demonstrates the principle of using such substituted aromatic compounds to generate libraries of molecules with potential biological activity.

Synthesis of Protected Amine Derivatives

The benzyl bromide functionality is well-suited for the protection of primary and secondary amines. The resulting N-benzyl derivative is stable under a range of reaction conditions. While specific examples utilizing 2-Fluoro-4-methoxy-5-nitrobenzyl bromide are not prevalent, the analogous 4,5-Dimethoxy-2-nitrobenzyl bromide is widely used to install the "nitroveratryl" (NV) group onto various functional groups, including amines. sigmaaldrich.com This protection strategy is a cornerstone in peptide synthesis and the generation of "caged" biomolecules. The introduction of the 2-Fluoro-4-methoxy-5-nitrobenzyl group would yield a protected amine that could potentially be cleaved under specific conditions, such as reduction of the nitro group followed by cyclization or photolysis.

Application as a Photoremovable Protecting Group (PPG) Precursor

The ortho-nitrobenzyl scaffold is one of the most classic and widely studied photoremovable protecting groups (PPGs). Irradiation with UV light triggers an intramolecular rearrangement that leads to the cleavage of the bond connecting the protecting group to the substrate, allowing for the controlled release of a molecule of interest.

Design Principles and Photocleavage Mechanisms

2-Fluoro-4-methoxy-5-nitrobenzyl bromide is a direct precursor to a photolabile protecting group. The underlying principle relies on the photochemistry of o-nitrobenzyl derivatives. The general mechanism proceeds as follows:

Photoexcitation : Upon absorption of UV light (typically in the range of 350-400 nm), the nitro group is excited to a triplet state.

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

Rearrangement and Cleavage : This transient intermediate undergoes a series of rearrangements, often involving a cyclic intermediate, which ultimately leads to the release of the protected substrate and the formation of a 2-fluoro-4-methoxy-5-nitrosobenzaldehyde byproduct.

The substitution pattern on the aromatic ring, such as the methoxy and fluoro groups, can modulate the photochemical properties, including the absorption wavelength and the quantum yield of the cleavage reaction. For example, the addition of methoxy groups to a nitrobenzyl chromophore is known to shift the absorption maximum to longer, less damaging wavelengths. nih.gov

Orthogonal and Triggered Release Strategies

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others by using a specific, non-interfering set of reaction conditions. In the context of PPGs, orthogonality is typically achieved by designing chromophores that respond to different wavelengths of light.

While specific studies on the orthogonal strategies involving the 2-Fluoro-4-methoxy-5-nitrobenzyl group are not detailed, the concept is well-established for other PPGs. For example, by pairing a PPG that is cleaved by UV light with another that is sensitive to visible or near-IR light, researchers can trigger the release of different molecules at different times within the same system. The distinct electronic properties conferred by the fluorine and methoxy substituents on the 2-Fluoro-4-methoxy-5-nitrobenzyl group could potentially be exploited to create a PPG with a unique absorption spectrum, enabling its use in orthogonal release systems.

Precursor for Fluoro-Containing Heterocyclic Systems

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry due to the favorable pharmacological properties that the fluorine atom can impart, such as increased metabolic stability and enhanced binding affinity. The subject compound is a valuable precursor for such systems.

The synthesis of N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, a complex heterocyclic molecule, starts from the related 4-fluoro-2-methoxy-5-nitroaniline. bldpharm.com This demonstrates the utility of the core structure in building complex, multi-ring systems. The 2-Fluoro-4-methoxy-5-nitrobenzyl bromide could be used to alkylate a nitrogen atom within a pre-formed heterocyclic core or participate in cyclization reactions after initial alkylation and subsequent modification of the nitro group. For instance, reduction of the nitro group to an amine would generate an ortho-amino benzyl derivative, a classic precursor for the synthesis of various fused heterocycles like benzodiazepines or quinazolines.

Synthesis of Fluorotetrahydroquinolines and Related Heterocycles

The synthesis of fluorinated heterocyclic compounds is of significant interest in medicinal chemistry, as the incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. While direct studies detailing the use of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide in the synthesis of fluorotetrahydroquinolines are not prevalent in the literature, the structural motif of the closely related compound, 4-Fluoro-2-methoxy-5-nitroaniline, serves as a key building block in the synthesis of complex nitrogen-containing heterocycles.

For instance, 4-Fluoro-2-methoxy-5-nitroaniline is a crucial intermediate in the multi-step synthesis of Mereletinib, a potent inhibitor of the BRAFV600E mutant kinase, which is implicated in various cancers. chemicalbook.com In this synthesis, the aniline (B41778) derivative undergoes a series of transformations, demonstrating the utility of the 2-fluoro-4-methoxy-5-nitro-substituted phenyl ring in constructing elaborate molecular architectures. chemicalbook.com The general strategy involves the reaction of the aniline with a suitable partner to build the core heterocyclic structure, followed by modification of the nitro group to introduce further complexity. chemicalbook.com

The potential application of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide in this area would likely involve its use as an alkylating agent to introduce the fluoronitrobenzyl group onto a nitrogen-containing precursor, which could then be cyclized to form the desired heterocyclic ring system. The electron-withdrawing nature of the nitro group would activate the benzyl bromide for nucleophilic substitution, while the fluorine and methoxy groups provide additional points for structural diversification.

Development of Substituted Nitrogen Heterocycles (Pyridinium, Pyrazolium (B1228807) Salts)

The quaternization of nitrogen-containing heterocycles, such as pyridine (B92270) and pyrazole, with alkyl halides is a fundamental reaction in organic chemistry to produce cationic salts. These salts have found applications as ionic liquids, phase-transfer catalysts, and biologically active agents. The reaction of a benzyl bromide, such as 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, with a nitrogen heterocycle would proceed via a standard SN2 mechanism.

While specific examples utilizing 2-Fluoro-4-methoxy-5-nitrobenzyl bromide are not readily found in peer-reviewed literature, the synthesis of pyridinium (B92312) and pyrazolium bromides from analogous nitrobenzyl bromides is well-documented. For example, 4-nitrobenzyl bromide is known to react with substituted pyridines and pyrazoles to form the corresponding mono- and dimeric salts. These reactions can be carried out under conventional reflux conditions in a suitable solvent or by using greener, solvent-free microwave-assisted methods.

A representative reaction would involve the treatment of a substituted pyridine with the benzyl bromide. The lone pair of electrons on the pyridine nitrogen attacks the electrophilic benzylic carbon, displacing the bromide ion and forming the C-N bond, resulting in the pyridinium salt. The presence of the nitro group on the aromatic ring can influence the reactivity of the benzyl bromide and the properties of the resulting salt.

Table 1: Illustrative Synthesis of a Substituted Pyridinium Bromide This table presents a representative reaction using an analogous nitrobenzyl bromide due to the lack of specific data for 2-Fluoro-4-methoxy-5-nitrobenzyl bromide.

Reactants Reagent Conditions Product Yield

Derivatization Chemistry for Analytical and Bioanalytical Purposes

Chemical derivatization is a powerful strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. Reagents that introduce a chromophore, a fluorophore, or a readily ionizable group are particularly valuable. 2-Fluoro-4-methoxy-5-nitrobenzyl bromide possesses structural features that suggest its potential as a derivatizing agent.

Enhanced Detection via Chromophore/Fluorophore Introduction

The introduction of a chromophoric or fluorophoric tag can significantly improve the sensitivity of detection in techniques like UV-Vis spectroscopy and fluorescence-based assays. The nitroaromatic system present in 2-Fluoro-4-methoxy-5-nitrobenzyl bromide can function as a chromophore, absorbing light in the UV or visible region.

By reacting 2-Fluoro-4-methoxy-5-nitrobenzyl bromide with a target analyte containing a nucleophilic functional group (e.g., a thiol, phenol, or amine), the chromophoric benzyl group is covalently attached to the analyte. This allows for the quantification of the derivatized analyte at low concentrations using spectrophotometric methods. While specific applications of this particular reagent are not widely reported, the principle is well-established. For example, 2-hydroxy-5-nitrobenzyl bromide is a classic reagent used to specifically modify and quantify tryptophan residues in proteins, where the incorporated 2-hydroxy-5-nitrobenzyl group provides a distinct absorbance signal at 410 nm.

Table 2: Example of a Chromophoric Derivatization Agent for Analytical Detection This table illustrates the principle with an analogous compound, 2-hydroxy-5-nitrobenzyl bromide.

Derivatizing Agent Target Analyte Functional Group Detection Method Wavelength (λmax)

Strategies for Improved Mass Spectrometry Ionization

In liquid chromatography-mass spectrometry (LC-MS), the efficiency of analyte ionization is a critical factor determining the sensitivity of the analysis. Derivatization can be employed to introduce a permanently charged group or a moiety that is easily ionized, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Benzyl bromides are known derivatizing agents for acidic compounds such as carboxylic acids and phenols. The reaction results in the formation of a benzyl ester or ether, which can exhibit improved chromatographic properties and ionization efficiency. Reagents like pentafluorobenzyl bromide are widely used for this purpose, as the polyfluorinated group enhances electron capture ionization in GC-MS and can improve sensitivity in LC-MS.

2-Fluoro-4-methoxy-5-nitrobenzyl bromide could potentially serve a similar role. The introduction of the benzyl group can improve the hydrophobicity of polar analytes, leading to better retention in reversed-phase chromatography. More importantly, while the reagent itself is not pre-charged, the resulting derivative might show enhanced proton affinity or be amenable to the formation of adducts, thereby improving its signal in the mass spectrometer. The development of derivatization reagents for LC-MS is an active area of research, with a focus on reagents that provide substantial signal enhancement. For example, reagents that introduce a quaternary ammonium (B1175870) group lead to a permanently charged derivative that is highly sensitive in positive-ion ESI-MS.

Table 3: Common Derivatization Agents for Enhancing MS Ionization This table provides examples of established derivatizing agents that function on principles potentially applicable to 2-Fluoro-4-methoxy-5-nitrobenzyl bromide.

Derivatizing Agent Target Functional Group Principle of Enhancement Typical Application
Pentafluorobenzyl bromide Carboxylic acids, phenols Enhances electron capture ionization GC-ECD, LC-MS
2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) Hydroxyl groups Introduces a charged N-methylpyridyl group LC-MS/MS of steroids

Theoretical and Computational Chemistry Studies of 2 Fluoro 4 Methoxy 5 Nitrobenzyl Bromide

Electronic Structure and Quantum Chemical Analysis

Quantum chemical methods are employed to investigate the fundamental electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry and calculate various properties. These calculations would yield key data points such as bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. Such studies on similar substituted aromatic compounds have demonstrated a good correlation between calculated and experimental geometric parameters. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For a substituted benzyl (B1604629) bromide, the HOMO would likely be distributed over the aromatic ring and the methoxy (B1213986) group, while the LUMO would be expected to have significant contributions from the nitro group and the C-Br antibonding orbital, indicating sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This analysis provides a detailed picture of the bonding and intramolecular interactions. For 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, NBO analysis would quantify the delocalization of electron density from donor orbitals (like the lone pairs on oxygen and fluorine, or the π-bonds of the ring) to acceptor orbitals (like the antibonding orbitals of the C-Br or C-NO2 bonds). These "donor-acceptor" interactions, measured by second-order perturbation theory, stabilize the molecule and provide quantitative insights into hyperconjugative and resonance effects.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (high electron density), which are favorable for electrophilic attack, while blue regions denote positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the nitro and methoxy groups, while positive potential would likely be found near the benzylic carbon and the hydrogen atoms.

Mechanistic Insights through Computational Modeling

Computational modeling can be used to map out the energetic landscape of a chemical reaction, helping to understand its feasibility and mechanism.

For reactions involving 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, such as nucleophilic substitution at the benzylic carbon, computational modeling could be used to elucidate the reaction pathway. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Studies on related nitrobenzyl systems have explored various reaction mechanisms, including S_N2 and single-electron transfer (SET) pathways, depending on the nucleophile and reaction conditions. researchgate.netnih.gov

Energetic Landscape of Chemical Transformations

The energetic landscape of a molecule dictates its reactivity and the pathways it might follow during a chemical reaction. For a substituted nitrobenzyl bromide, computational methods like Density Functional Theory (DFT) are instrumental in mapping out this landscape. DFT calculations can determine the optimized ground-state geometry of the molecule and identify transition states—the high-energy barriers that must be overcome for a reaction to proceed.

Conformational Preferences and Molecular Dynamics Simulations

The arrangement of atoms in 2-Fluoro-4-methoxy-5-nitrobenzyl bromide is not static. The molecule can adopt various three-dimensional shapes, or conformations, due to rotation around its single bonds, particularly the C-C bond connecting the bromomethyl group and the C-O bond of the methoxy group to the benzene (B151609) ring. Computational studies can predict the most stable conformations and the energy barriers between them.

Conformational Analysis: By systematically rotating these bonds and calculating the potential energy at each increment, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For this molecule, key factors influencing conformational preference would include steric hindrance between the bromomethyl group, the methoxy group, and the adjacent nitro group, as well as electronic interactions like dipole-dipole forces.

Molecular Dynamics (MD) Simulations: To understand how the molecule behaves over time at a given temperature, MD simulations are employed. rsc.org These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its dynamic behavior. rsc.org MD simulations can show how the molecule vibrates and how it transitions between different conformations, offering insights into its flexibility and the accessibility of reactive conformations in solution. rsc.org For a molecule like this, simulations could reveal, for example, the preferred orientation of the methoxy and bromomethyl groups relative to the plane of the benzene ring.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data, which serves as a molecular fingerprint. By simulating spectra, researchers can confirm the identity and structure of a synthesized compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), probes the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. esisresearch.org Once the molecule's equilibrium geometry is found, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to the atomic positions. The results provide a list of vibrational frequencies and their corresponding intensities. esisresearch.org

These calculated frequencies can be compared with experimental spectra to assign specific peaks to particular molecular motions, such as the stretching of the N-O bonds in the nitro group, the C-Br bond, C-F bond, or the asymmetric and symmetric stretching of the C-O-C bonds in the methoxy group. scielo.org.za For example, nitro group stretching vibrations are typically found in the 1550–1300 cm⁻¹ region. esisresearch.org

Table 1: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative and does not represent experimentally verified data for the title compound.)

Functional Group Vibrational Mode Typical Calculated Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1530 - 1560
Nitro (NO₂) Symmetric Stretch 1340 - 1370
Methoxy (C-O-C) Asymmetric Stretch 1250 - 1280
Methoxy (C-O-C) Symmetric Stretch 1020 - 1050
Bromomethyl (C-Br) Stretch 650 - 690

NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). scielo.org.zanih.gov The calculation determines the magnetic shielding tensor for each nucleus in the molecule. These shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

For 2-Fluoro-4-methoxy-5-nitrobenzyl bromide, predicting the ¹⁹F NMR chemical shift is of particular interest. The chemical shift of fluorine is highly sensitive to its electronic environment. biophysics.org Computational studies on other fluorinated aromatic compounds have shown that DFT methods, such as B3LYP, can predict ¹⁹F shifts with a high degree of accuracy, often within a few ppm of experimental values. nih.gov Such calculations would be crucial for unambiguously assigning the fluorine signal in an experimental spectrum. nih.gov

Table 2: Exemplary Predicted NMR Chemical Shifts (Note: This table is for illustrative purposes. Chemical shifts are referenced to TMS for ¹H and ¹³C and CFCl₃ for ¹⁹F.)

Atom Predicted Chemical Shift (ppm)
Aromatic-H (ortho to NO₂) 7.8 - 8.1
Aromatic-H (ortho to OMe) 7.0 - 7.3
Methoxy-H (-OCH₃) 3.9 - 4.1
Bromomethyl-H (-CH₂Br) 4.6 - 4.9
Aromatic-C (bonded to F) 155 - 160 (with C-F coupling)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra, which are observed in the ultraviolet-visible (UV-Vis) range. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. esisresearch.org

The UV-Vis spectrum of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide would be dominated by π → π* transitions within the substituted benzene ring. The nitro and methoxy groups, being strong electron-withdrawing and electron-donating groups respectively, create a "push-pull" system that significantly affects the energies of the molecular orbitals. TD-DFT calculations can quantify these effects and predict how the substituents will shift the absorption maxima compared to unsubstituted benzene. Studies on similar nitroaromatic compounds have demonstrated a good correlation between TD-DFT calculated spectra and experimental results. nih.govresearchgate.net These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignments

A complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. Expected signals would include two distinct aromatic protons, a singlet for the methoxy (B1213986) group protons, and a singlet for the benzylic methylene (B1212753) protons. The exact chemical shifts and coupling constants, particularly the through-space or through-bond couplings to the fluorine atom, are not documented.

¹⁹F NMR: This would show a single resonance for the fluorine atom, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling with neighboring protons would provide further structural confirmation. No experimental or predicted ¹⁹F NMR data for this specific isomer has been found.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the molecule's connectivity, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would identify proton-proton couplings, confirming the relationship between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular skeleton, for instance, connecting the benzylic protons to the aromatic ring.

Without access to raw or processed 2D NMR data, these vital connections cannot be experimentally verified.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

HRMS is critical for determining the precise molecular weight and, consequently, the elemental formula of a compound. For 2-Fluoro-4-methoxy-5-nitrobenzyl bromide (C₈H₇BrFNO₃), HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. However, no published HRMS data is available to confirm this.

Fragmentation Pathway Analysis by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. Likely fragmentation pathways for 2-Fluoro-4-methoxy-5-nitrobenzyl bromide would involve the loss of the bromine atom, the nitro group, or the methoxy group. A detailed analysis of these pathways and the specific m/z values of the fragments is not possible without experimental MS/MS spectra.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Characteristic Absorption Bands and Functional Group Identification

The IR and Raman spectra of 2-Fluoro-4-methoxy-5-nitrobenzyl bromide would be expected to show characteristic absorption bands for:

C-F stretch: Indicating the presence of the fluorine-carbon bond.

C-O stretch: From the methoxy group.

NO₂ stretches (symmetric and asymmetric): Confirming the nitro group.

C-Br stretch: From the benzyl (B1604629) bromide moiety.

Aromatic C-H and C=C stretches: Characteristic of the benzene (B151609) ring.

While general regions for these absorptions are known, the precise wavenumbers for this specific molecule have not been reported.

Correlation with Computational Data

A thorough search for published research correlating experimental spectroscopic data (such as NMR, IR, or Mass Spectrometry) with computational data for 2-Fluoro-4-methoxy-5-nitrobenzyl bromide yielded no specific results. This type of analysis, often employing methods like Density Functional Theory (DFT), is crucial for assigning spectral features with high confidence and for understanding the electronic structure and conformational preferences of a molecule. However, no such studies for this particular compound are available in the public domain.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

No crystallographic data for 2-Fluoro-4-methoxy-5-nitrobenzyl bromide has been deposited in crystallographic databases (such as the Cambridge Structural Database). As a result, information regarding its absolute stereochemistry and solid-state conformation, which can only be definitively determined through single-crystal X-ray diffraction, is not available. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as details about the intermolecular interactions that govern the crystal packing.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 2-fluoro-4-methoxy-5-nitrobenzyl bromide, and how do solvent choices affect yield and purity?

Methodological Answer: The synthesis of nitro-substituted benzyl bromides often involves halogenation or substitution reactions. For structurally similar compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride), optimized conditions include:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl dichloride (C₂O₂Cl₂) for halogenation .
  • Solvents : Dichloromethane (DCM) or benzene, with DCM offering better control at lower temperatures (0–20°C vs. 50°C for benzene) .
  • Catalysts : N,N-dimethylformamide (DMF) or N-methylacetamide (NMA) enhance reactivity by activating the carbonyl group.
  • Purification : Water washing followed by filtration or distillation removes excess reagents.

Q. Key Data :

SolventTemperature (°C)Reaction Time (hr)Yield (%)Purity (NMR)
DCM0–201–1270–85>95%
Benzene50460–7590–95%

Recommendation : Use DCM with DMF at 0–20°C for higher purity and reduced side reactions .

Q. Q2. How can researchers confirm the structural integrity of 2-fluoro-4-methoxy-5-nitrobenzyl bromide using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze substituent positions via chemical shifts. For example:
    • Methoxy (-OCH₃) protons appear at δ 3.8–4.0 ppm.
    • Aromatic protons adjacent to nitro (-NO₂) groups deshield to δ 8.0–8.5 ppm .
  • FT-IR : Confirm functional groups:
    • C-Br stretch at ~550–600 cm⁻¹.
    • NO₂ asymmetric stretch at ~1520 cm⁻¹.
  • HPLC-MS : Validate molecular weight (e.g., [M+H]+ for C₈H₆BrFNO₃: theoretical 276.03 g/mol) .

Troubleshooting : Impurities like residual DMF (δ 2.7–3.0 ppm in ¹H NMR) require extended drying under vacuum .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents (fluoro, methoxy, nitro) influence the reactivity of 2-fluoro-4-methoxy-5-nitrobenzyl bromide in nucleophilic substitutions?

Methodological Answer: The compound’s reactivity is governed by:

  • Electron-withdrawing groups (EWGs) : The nitro group (-NO₂) at C5 and fluorine at C2 activate the benzyl bromide toward SN₂ reactions by stabilizing the transition state through inductive effects.
  • Steric effects : The methoxy group (-OCH₃) at C4 may hinder nucleophilic attack at C1, requiring polar aprotic solvents (e.g., DMF) to enhance accessibility .

Q. Experimental Design :

  • Compare reaction rates with analogs (e.g., 4-nitrobenzyl bromide vs. 2-fluoro-4-methoxy-5-nitrobenzyl bromide) using kinetic studies (e.g., conductivity monitoring).
  • Reference Data : For 4-nitrobenzyl bromide, second-order rate constants (k₂) with pyridine in acetonitrile are ~1.5 × 10⁻³ L/mol·s .

Q. Q4. What strategies mitigate degradation of 2-fluoro-4-methoxy-5-nitrobenzyl bromide under varying storage conditions?

Methodological Answer:

  • Light sensitivity : Store in amber glass at -20°C to prevent photolytic debromination.
  • Moisture control : Use molecular sieves (3Å) in sealed containers; hydrolysis produces 2-fluoro-4-methoxy-5-nitrobenzyl alcohol, detectable via HPLC .
  • Thermal stability : TGA/DSC analysis shows decomposition onset at ~120°C. Avoid prolonged heating >80°C .

Q. Stability Data :

ConditionDegradation ProductHalf-Life (Days)
25°C, lightDebrominated derivative7–10
25°C, dark<5% degradation>30
4°C, darkNo degradation>90

Q. Q5. How can researchers resolve contradictions in reported synthetic yields for nitrobenzyl bromides?

Methodological Answer: Discrepancies arise from:

  • Impurity profiles : Side reactions (e.g., nitration at competing positions) vary with stoichiometry. Use LC-MS to identify byproducts .
  • Analytical methods : NMR integration vs. HPLC area normalization may overestimate purity. Cross-validate with elemental analysis .
  • Reagent quality : Trace moisture in DMF reduces halogenation efficiency. Pre-dry solvents over CaH₂ .

Case Study : For 4,5-dimethoxy-2-nitrobenzyl bromide, yields dropped from 85% to 60% when DMF moisture exceeded 0.1% .

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